molecular formula C16H15ClO2 B038690 3-(4-Chlorophenyl)-4'-methoxypropiophenone CAS No. 111302-55-7

3-(4-Chlorophenyl)-4'-methoxypropiophenone

Cat. No. B038690
M. Wt: 274.74 g/mol
InChI Key: ZBTZYDKQZYEMDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Chlorophenyl)-4'-methoxypropiophenone and related compounds involves multiple steps, including the use of 2-chloro-5-methylphenol methylation, oxidation, reduction, and Newman-Kwart rearrangement processes. For instance, a pathway for the synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) has been presented, highlighting its importance as a precursor for further synthesis of alkylsulfonyl-DDE derivatives (Cantillana, Sundström, & Bergman, 2009).

Molecular Structure Analysis

Molecular structure and spectroscopic data have been obtained from DFT calculations, revealing optimized geometry, vibrational spectra, and fundamental vibrations. Molecular parameters such as bond lengths and angles have been calculated, along with intramolecular charge transfer analyses. Studies also include molecular electrostatic potential (MEP), HOMO - LUMO, Fukui functions, RDG, and ELF analyses (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties

Chemical reactions involving 3-(4-Chlorophenyl)-4'-methoxypropiophenone showcase its reactivity and potential for forming various derivatives. For example, reactions with aryl bromides in the presence of a palladium catalyst lead to multiple arylation through successive C-C and C-H bond cleavages, yielding 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research involving 3-(4-Chlorophenyl)-4'-methoxypropiophenone explores its molecular structure, spectroscopic data, and potential biological effects. For instance, Viji et al. (2020) performed molecular docking and quantum chemical calculations on a structurally similar compound, demonstrating the molecule's geometry, vibrational spectra, and molecular parameters. Their study highlighted the compound's intramolecular charge transfer and potential biological applications, inferred from molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Synthesis and Chemical Transformations

The synthesis of related compounds provides insights into the chemical versatility and potential applications of 3-(4-Chlorophenyl)-4'-methoxypropiophenone. For example, Derks and Wynberg (1983) discussed synthesizing hexadeuterated derivatives from methoxypropiophenone, demonstrating its utility in creating complex molecules for pharmaceuticals (Derks & Wynberg, 1983). Furthermore, Yadav and George (2006) explored its acylation reactions, showcasing its role as an intermediate in producing fine chemicals and pharmaceuticals (Yadav & George, 2006).

Potential Biological and Environmental Impacts

Some studies have examined the environmental presence and biological effects of structurally related compounds, such as benzophenone-3, due to their widespread use in various products. Ghazipura et al. (2017) reviewed the reproductive toxicity of benzophenone-3, emphasizing its endocrine-disrupting effects and potential health implications (Ghazipura, McGowan, Arslan, & Hossain, 2017). This highlights the need for further research into the effects of chemically related compounds on human health and the environment.

properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTZYDKQZYEMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426785
Record name 3-(4-CHLOROPHENYL)-4'-METHOXYPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-4'-methoxypropiophenone

CAS RN

111302-55-7
Record name 3-(4-CHLOROPHENYL)-4'-METHOXYPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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